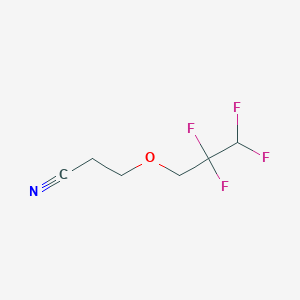
3-(2,2,3,3-Tetrafluoropropoxy)propionitrile
概要
説明
3-(2,2,3,3-Tetrafluoropropoxy)propionitrile is a colorless and odorless compound that belongs to the family of fluorinated organic compounds. It has a molecular formula of C6H7F4NO and a molecular weight of 185.12 g/mol. The molecular structure consists of a propionitrile group attached to a tetrafluoropropoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile typically involves the reaction of 3-chloropropionitrile with 2,2,3,3-tetrafluoropropanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
3-(2,2,3,3-Tetrafluoropropoxy)propionitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms in the tetrafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(2,2,3,3-Tetrafluoropropoxy)propionitrile has several scientific research applications:
High Energy Density Lithium Metal Batteries: It is used as a solvent for electrolytes due to its high oxidative stability, low volatility, and non-flammability.
Electrocatalytic Reactors: It is used in the production of sodium 2,2,3,3-tetrafluoropropionate, demonstrating high conversion and selectivity.
Electric Double-Layer Capacitors: It is investigated for use in high-voltage electric double-layer capacitors due to its large and symmetric electrochemical stability.
Radiation Chemistry: It is used as a solvent modifier in extracting cesium and strontium from nuclear waste.
作用機序
The mechanism of action of 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile involves its interaction with various molecular targets and pathways. The compound’s fluorinated structure contributes to its high stability and reactivity, making it suitable for use in high-energy applications. The nitrile group can participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions.
類似化合物との比較
Similar Compounds
2,2,3,3-Tetrafluoropropionic Acid: A related compound with similar fluorinated structure but different functional groups.
3-(2,2,2-Trifluoroethoxy)propionitrile: Another fluorinated nitrile compound with similar applications in high-energy density batteries.
1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol: Used as a solvent modifier in radiation chemistry.
Uniqueness
3-(2,2,3,3-Tetrafluoropropoxy)propionitrile is unique due to its combination of a propionitrile group and a tetrafluoropropoxy group, which imparts high stability and reactivity. Its applications in high-energy density batteries, electrocatalytic reactors, and radiation chemistry highlight its versatility and importance in scientific research.
特性
IUPAC Name |
3-(2,2,3,3-tetrafluoropropoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F4NO/c7-5(8)6(9,10)4-12-3-1-2-11/h5H,1,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTOYAGSGMHUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(F)F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one](/img/structure/B3142777.png)
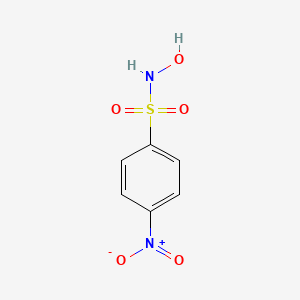
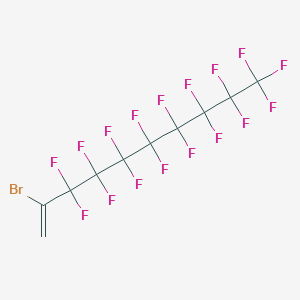

![(2E)-3-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B3142833.png)
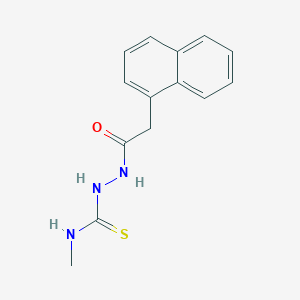
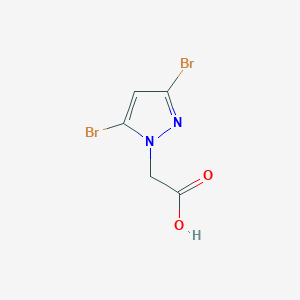
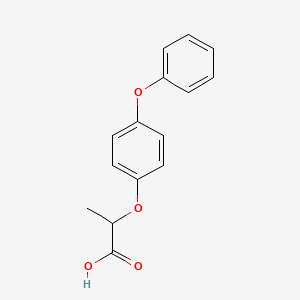
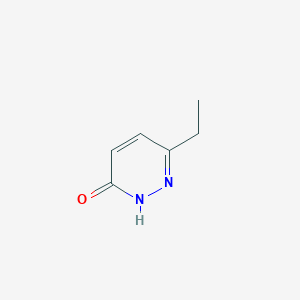
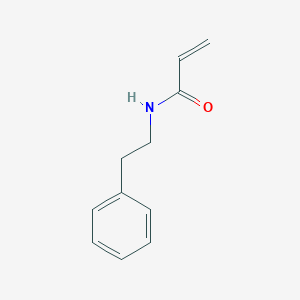
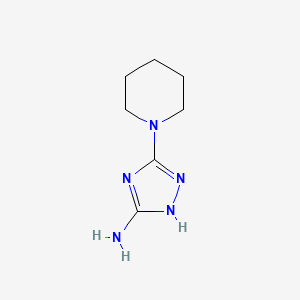
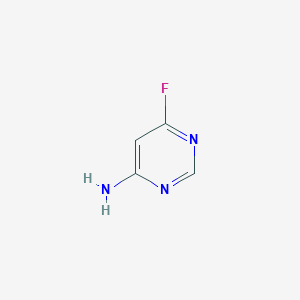

![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)
